An In-Depth Technical Guide to 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde: A Keystone Building Block for Modern Drug Discovery
An In-Depth Technical Guide to 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde: A Keystone Building Block for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde, a highly functionalized heterocyclic intermediate of significant interest to researchers in medicinal chemistry and drug development. The unique arrangement of a reactive aldehyde, two activating methoxy groups, and a versatile bromine atom on a pyridine scaffold makes this compound a powerful platform for generating diverse molecular libraries. This document delves into its physicochemical properties, plausible synthetic routes with mechanistic insights, key derivatization strategies, and its potential applications in the synthesis of biologically active agents. All protocols are presented with an emphasis on the underlying chemical principles and safety considerations, designed to empower researchers to effectively utilize this valuable synthetic intermediate.
Core Molecular Profile: Physicochemical and Spectroscopic Properties
5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde is a solid organic compound whose strategic functionalization provides multiple avenues for synthetic elaboration. Its core properties are summarized below.
Physicochemical Data
A compilation of the key physical and chemical identifiers for this compound is presented in Table 1. This data is essential for accurate record-keeping, safety assessment, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | 5-bromo-2,6-dimethoxypyridine-3-carbaldehyde | [1] |
| CAS Number | 1823332-95-1 | [1] |
| Molecular Formula | C₈H₈BrNO₃ | [1] |
| Molecular Weight | 246.06 g/mol | [1] |
| Monoisotopic Mass | 244.96876 Da | [1] |
| SMILES | COC1=C(C=C(C(=N1)OC)C=O)Br | [1] |
| InChIKey | PXGQJVSZKYEKNP-UHFFFAOYSA-N | [1] |
| Appearance | White to off-white solid (typical for similar compounds) | N/A |
| XLogP3 | 1.6 | [1] |
| Polar Surface Area | 48.4 Ų | [1] |
Predicted Spectroscopic Characterization
While experimentally derived spectra are not publicly available, a theoretical analysis based on the molecular structure allows for the prediction of key nuclear magnetic resonance (NMR) signals.[2][3] These predictions are invaluable for reaction monitoring and structural confirmation.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~10.2 | Singlet (s) | Aldehyde proton (-CHO), typically deshielded. |
| ~8.0 | Singlet (s) | Aromatic proton at C4, deshielded by adjacent electron-withdrawing groups. | |
| ~4.1 | Singlet (s) | Methoxy protons (-OCH₃) at C6. | |
| ~4.0 | Singlet (s) | Methoxy protons (-OCH₃) at C2. | |
| ¹³C NMR | ~190 | Carbonyl | Aldehyde carbon (C=O), highly deshielded. |
| ~165, ~160 | Aromatic | C2 and C6 carbons attached to oxygen, highly deshielded. | |
| ~145, ~115, ~110 | Aromatic | C3, C4, and C5 carbons of the pyridine ring. | |
| ~55, ~54 | Aliphatic | Methoxy carbons (-OCH₃). |
Synthesis and Mechanistic Rationale
The synthesis of 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde is not widely documented in literature. However, a highly plausible and efficient route can be designed based on established transformations of electron-rich heterocycles. The proposed pathway involves the Vilsmeier-Haack formylation of the precursor, 5-Bromo-2,6-dimethoxypyridine.
Proposed Synthetic Pathway
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[4][5] The two methoxy groups on the pyridine ring are strongly electron-donating, making the ring highly activated and thus an excellent substrate for this transformation.[6] The reaction proceeds via an electrophilic aromatic substitution mechanism.
Caption: Proposed Vilsmeier-Haack synthesis workflow.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes the formylation of 5-Bromo-2,6-dimethoxypyridine. The precursor itself can be synthesized from commercially available dichloropyridines via sequential nucleophilic substitution with sodium methoxide followed by bromination.[7]
Materials:
-
5-Bromo-2,6-dimethoxypyridine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (5-10 volumes)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Reagent Preparation (Causality): In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5 volumes). Cool the flask to 0 °C using an ice bath. The low temperature is crucial to control the exothermic reaction that forms the Vilsmeier reagent.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise to the cooled DMF. The reaction of DMF with POCl₃ generates the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[5] Maintaining a low temperature prevents degradation of the reagent and minimizes side reactions. Stir the mixture at 0 °C for 30 minutes.
-
Electrophilic Addition: Dissolve 5-Bromo-2,6-dimethoxypyridine (1.0 eq) in a minimal amount of DMF or DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction may require gentle heating (e.g., 40-60 °C) to proceed to completion. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Hydrolysis (Trustworthiness): Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice. This step serves two purposes: it quenches any remaining reactive POCl₃ and initiates the hydrolysis of the iminium intermediate to the final aldehyde product.
-
Workup: Basify the aqueous mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~8. This neutralizes the acidic byproducts.
-
Extract the product into dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde.
Chemical Reactivity and Derivatization Strategies
The true value of this building block lies in the orthogonal reactivity of its functional groups. The aldehyde, the C-Br bond, and the pyridine ring can be selectively targeted to build molecular complexity.
Caption: Key derivatization pathways from the core scaffold.
Protocol: Suzuki Cross-Coupling at the C5-Position
The bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl substituents.[5] This is a cornerstone reaction in modern medicinal chemistry for creating C-C bonds.
Expertise & Causality: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or K₃PO₄) is critical. The ligand (e.g., PPh₃ or dppf) stabilizes the palladium center and facilitates the catalytic cycle. The base activates the boronic acid for transmetalation.
Procedure:
-
To a flask, add 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the mixture to 85-95 °C and stir for 12-18 hours, monitoring by TLC.
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to obtain the 5-aryl substituted product.
Protocol: Reductive Amination of the Aldehyde
Reductive amination is one of the most robust methods for forming C-N bonds and introducing amine diversity, a common feature in bioactive molecules.
Expertise & Causality: This two-step, one-pot process first involves the formation of an imine intermediate between the aldehyde and a primary or secondary amine. A mild, selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is then used to reduce the imine to the corresponding amine. NaBH(OAc)₃ is chosen because it is less reactive towards the starting aldehyde than other hydrides like NaBH₄, allowing the imine to form before reduction occurs.
Procedure:
-
Dissolve 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde (1.0 eq) in a suitable solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add the desired primary or secondary amine (1.1 eq) followed by a few drops of acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over MgSO₄, concentrate, and purify by column chromatography.
Applications in Medicinal Chemistry and Drug Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of therapeutic areas including oncology, inflammation, and infectious diseases.[8] 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde serves as an ideal starting point for accessing novel pyridine-based chemical entities.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that binds within the ATP pocket of the enzyme. The ability to diversify this molecule at both the C3 (via the aldehyde) and C5 (via the bromine) positions allows for the systematic exploration of structure-activity relationships (SAR).
-
Neurological and Anti-inflammatory Agents: Related bromo-methoxy-pyridine derivatives have been investigated as intermediates for pharmaceuticals targeting neurological disorders and as anti-inflammatory agents.[4][9]
-
Antimicrobial Development: The pyridine ring is a common feature in antimicrobial compounds. The functional handles on this molecule allow for the attachment of various pharmacophores known to impart antibacterial or antifungal activity.[8]
Caption: Conceptual workflow from building block to drug candidate.
Safety, Handling, and Storage
Proper handling of this chemical is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.
GHS Hazard Classification
| Hazard Class | Code | Statement | Pictogram |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Warning)[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 (Warning)[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | GHS07 (Warning)[1] |
| STOT, Single Exposure | H335 | May cause respiratory irritation | GHS07 (Warning)[1] |
Self-Validating Handling Protocol
Adherence to this protocol ensures a safe operating procedure by incorporating standard, universally accepted laboratory safety practices.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7] Ensure a safety shower and eyewash station are readily accessible.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles that meet OSHA or EN166 standards.[7]
-
Dispensing: When weighing or transferring the solid, minimize the creation of dust. Use appropriate tools (e.g., spatulas) and handle gently.
-
Spill Management: In case of a small spill, decontaminate the area by absorbing with an inert material (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7]
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde is more than a mere chemical intermediate; it is a strategically designed building block that offers immense potential for accelerating drug discovery programs. Its orthogonal reactive sites—the aldehyde for C-N bond formation and the bromide for C-C bond formation—provide chemists with a reliable and versatile platform for synthesizing novel, complex, and diverse molecular architectures. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers are well-equipped to unlock its full potential in the quest for new therapeutic agents.
References
-
PubChem. (n.d.). 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
-
Ohira, S., et al. (2001). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 49(10), 1345-1348. Available at: [Link]
-
Jadhav, S. D., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2533-2539. Available at: [Link]
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved February 17, 2026, from [Link]
-
Li, Z., et al. (2011). Supporting Information: Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells. The Royal Society of Chemistry. Available at: [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved February 17, 2026, from [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction. Cambridge University Press. Available at: [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Comins, D. L., & S. J. O'Connor. (2011). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 25: Aldehydes. Georg Thieme Verlag.
- Metin, B. (2006). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved February 17, 2026, from [Link]
-
Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. Available at: [Link]
- Narasimhan, N. S., & Mali, R. S. (1983). Heteroatom directed aromatic lithiation reactions for the synthesis of condensed heterocyclic compounds. Topics in Current Chemistry, 138, 63-149.
-
Singh, G., Singh, M., & Singh, H. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. Available at: [Link]
-
Myers, A. G. (n.d.). Directed (ortho) Metallation. Harvard University. Retrieved February 17, 2026, from [Link]
-
Myers, A. G. (n.d.). Ortho Metalation. Harvard University. Retrieved February 17, 2026, from [Link]
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
Stankovic, B., et al. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2024(4), M1908. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Retrieved February 17, 2026, from [Link]
-
Gauze, G. F., et al. (2006). 1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo- and 3-exo-substituted norbornanones. Journal of Physical Organic Chemistry, 19(6), 376-383. Available at: [Link]
Sources
- 1. 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde | C8H8BrNO3 | CID 124706325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 8. 5-Bromo-3-pyridinecarboxaldehyde | 113118-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
